molecular formula C16H13N3O B2373573 2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one CAS No. 1421614-93-8

2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one

Cat. No.: B2373573
CAS No.: 1421614-93-8
M. Wt: 263.3
InChI Key: GYMSNJNCODEXOC-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one typically involves the condensation of 3-amino-2-methylquinazolin-4-one with benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-methylquinazolin-4-one: A precursor in the synthesis of 2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one.

    3-hydroxy-2-methylquinazolin-4-one: Another quinazolinone derivative with different functional groups.

    2-methylquinazolin-4-one: A simpler quinazolinone compound without the benzylideneamino group.

Uniqueness

This compound is unique due to its specific benzylideneamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-benzylideneamino]-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-18-15-10-6-5-9-14(15)16(20)19(12)17-11-13-7-3-2-4-8-13/h2-11H,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSNJNCODEXOC-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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